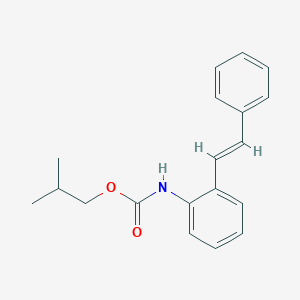

Isobutyl (E)-(2-styrylphenyl)carbamate

Description

Isobutyl (E)-(2-styrylphenyl)carbamate is a carbamate derivative characterized by an isobutyl ester group and a styrylphenyl backbone. Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and versatility as protecting groups for amines.

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-methylpropyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |

InChI |

InChI=1S/C19H21NO2/c1-15(2)14-22-19(21)20-18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,20,21)/b13-12+ |

InChI Key |

ASZFPFOLHJDTSV-OUKQBFOZSA-N |

Isomeric SMILES |

CC(C)COC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(C)COC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (E)-(2-styrylphenyl)carbamate typically involves the reaction of isobutylamine with (E)-(2-styrylphenyl)isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as cesium carbonate or a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds smoothly at room temperature, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of carbamates, including isobutyl (E)-(2-styrylphenyl)carbamate, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isobutyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

Isobutyl (E)-(2-styrylphenyl)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the production of polymers, coatings, and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of isobutyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The styryl and phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

The following analysis focuses on carbamates with varying ester groups and amine backbones, synthesized under comparable conditions (Table 1). Key comparisons include:

Key Observations:

Protecting Group Impact on Yield :

- tert-Butyl carbamates (Compounds 5 and 8) consistently show higher yields (88% and 77%) compared to isobutyl (82% and 65%) and benzyl (66% and 70%). This trend suggests tert-butyl’s superior stability and reactivity in carbamate formation.

- Isobutyl carbamates exhibit moderate yields (82% for cyclohexyl, 65% for diphenylethyl), likely due to steric hindrance from the branched isobutyl group.

- Benzyl carbamates show variable performance: lower yield with cyclohexyl (66%) but improved yield with diphenylethyl (70%), indicating backbone-dependent reactivity .

Amine Backbone Influence :

- Cyclohexyl-based carbamates (Compounds 5–7) generally outperform diphenylethyl derivatives (Compounds 8–10) in yield, except for benzyl carbamates. The rigid cyclohexyl backbone may facilitate reagent accessibility.

- The diphenylethyl group introduces steric bulk, reducing yields for tert-butyl (77%) and isobutyl (65%) carbamates. However, benzyl carbamates with this backbone achieve a higher yield (70%), possibly due to π-π interactions stabilizing intermediates .

Hypothetical Comparison with Isobutyl (E)-(2-styrylphenyl)carbamate :

- The (E)-styrylphenyl group in the target compound likely imposes greater steric demands and electronic conjugation compared to cyclohexyl or diphenylethyl backbones. This could reduce yields in standard carbamation reactions unless optimized conditions (e.g., slow reagent addition, elevated temperatures) are employed.

- The isobutyl group’s moderate steric profile may balance reactivity and stability, but the styrylphenyl moiety’s planar structure could enhance solubility in aromatic solvents, distinguishing it from aliphatic-backbone carbamates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.